5-(benzenesulfonyl)-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
2-Imino-1-pentyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one is a complex heterocyclic compound It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Imino-1-pentyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
2-Imino-1-pentyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It has potential as an antiproliferative agent and has been studied for its ability to inhibit protein tyrosine kinases and cyclin-dependent kinases.
Industry: It can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with molecular targets such as protein tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are also structurally related and have been studied for their potential as kinase inhibitors.
Uniqueness
2-Imino-1-pentyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
606963-72-8 |
---|---|
Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H22N4O3S/c1-2-3-8-14-26-20(23)18(30(28,29)16-10-5-4-6-11-16)15-17-21(26)24-19-12-7-9-13-25(19)22(17)27/h4-7,9-13,15,23H,2-3,8,14H2,1H3 |
InChI Key |
YHYGHORADXWJGY-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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